4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
Description
This compound (CAS: 901658-35-3 ) is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide core, a 4-fluorobenzylsulfonyl substituent at position 5 of the thiadiazole ring, and a butyl chain at position 4 of the cyclohexane moiety. Its molecular formula is C₂₁H₂₇FN₃O₃S₂, with a molecular weight of 472.6 g/mol.
Properties
Molecular Formula |
C20H26FN3O3S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-butyl-N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H26FN3O3S2/c1-2-3-4-14-5-9-16(10-6-14)18(25)22-19-23-24-20(28-19)29(26,27)13-15-7-11-17(21)12-8-15/h7-8,11-12,14,16H,2-6,9-10,13H2,1H3,(H,22,23,25) |
InChI Key |
VXVKMUVRTOVUEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization via Thiosemicarbazide Intermediates
Thiosemicarbazides, derived from hydrazine and thiourea derivatives, undergo cyclization in the presence of concentrated sulfuric acid to yield 2-amino-1,3,4-thiadiazole intermediates. For example:
$$
\text{Thiosemicarbazide} + \text{H}2\text{SO}4 \rightarrow \text{2-Amino-1,3,4-thiadiazole} + \text{H}_2\text{O}
$$
This method achieves yields of 60–75% but requires stringent temperature control (0–5°C) to prevent side reactions.
Oxidative Dimerization for Thiadiazole Synthesis
Adapting methodologies from 1,2,4-thiadiazole synthesis, Lawesson reagent (LR) and tert-butyl hydrogen peroxide (TBHP) enable one-pot oxidative dimerization of thioamides. Although originally developed for 1,2,4-thiadiazoles, this approach can be modified for 1,3,4-thiadiazoles by altering precursor stoichiometry. For instance, reacting 4-butylcyclohexanecarbothioamide with TBHP under solvent-free conditions yields the thiadiazole core in 68% efficiency.
Table 1: Comparison of Thiadiazole Ring Formation Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic Cyclization | Thiosemicarbazide | H₂SO₄, 0–5°C, 6 h | 65 | |
| Oxidative Dimerization | Thioamide + TBHP | Solvent-free, 80°C | 68 |
The introduction of the 4-fluorobenzylsulfonyl group at position 5 of the thiadiazole ring is achieved through nucleophilic substitution or sulfinate coupling.
Nucleophilic Substitution with Sodium Sulfinate
5-Chloro-1,3,4-thiadiazol-2-amine reacts with sodium 4-fluorobenzylsulfinate in dimethylformamide (DMF) at 80°C to form the sulfonylated intermediate. The reaction proceeds via an Sₙ2 mechanism, with yields reaching 72% after 12 hours:
$$
\text{5-Cl-Thiadiazole} + \text{NaSO}2\text{CH}2\text{C}6\text{H}4\text{F} \rightarrow \text{5-(4-Fluorobenzylsulfonyl)-Thiadiazole} + \text{NaCl}
$$
Direct Sulfonylation Using Sulfonyl Chlorides
Alternatively, 4-fluorobenzylsulfonyl chloride reacts with 5-amino-1,3,4-thiadiazole in the presence of triethylamine (TEA) as a base. Conducted in dichloromethane (DCM) at room temperature, this method achieves 65% yield but requires rigorous exclusion of moisture.
Table 2: Sulfonylation Reaction Parameters
| Substrate | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Cl-Thiadiazole | NaSO₂CH₂C₆H₄F | DMF | 80°C | 72 | |
| 5-NH₂-Thiadiazole | F-C₆H₄CH₂SO₂Cl + TEA | DCM | 25°C | 65 |
Amidation with Cyclohexanecarboxamide
The final step involves coupling 4-butylcyclohexanecarboxylic acid to the sulfonylated thiadiazole-2-amine. This is accomplished using carbodiimide-based coupling agents.
EDCI/DMAP-Mediated Amidation
Activation of 4-butylcyclohexanecarboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM facilitates nucleophilic acyl substitution. The reaction proceeds under argon at 25°C for 48 hours, yielding the target compound in 66% purity after column chromatography.
Table 3: Amidation Reaction Optimization
| Coupling Agent | Activator | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| EDCI | DMAP | DCM | 48 | 66 | |
| DCC | HOBt | THF | 24 | 58 |
Optimization and Industrial-Scale Production
Solvent-Free Synthesis
Recent advances emphasize solvent-free conditions to enhance sustainability. For example, microwave-assisted thiadiazole cyclization reduces reaction times from 6 hours to 30 minutes while maintaining yields above 70%.
Continuous Flow Reactors
Industrial-scale production employs continuous flow systems to improve heat and mass transfer during sulfonylation. Pilot studies demonstrate a 15% increase in yield compared to batch processes.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that could be explored for potential therapeutic applications.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Sulfonyl vs. Thioether Groups
- N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5d): Molecular Weight: 435.5 g/mol Substituent: 4-Fluorobenzyl thioether (C₆H₄F-S-) at position 5 of thiadiazole. Properties: Higher lipophilicity due to the thioether group; melting point 140–141°C, yield 86% .
Sulfonyl vs. Arylideneamino Groups
- N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g): Substituent: Arylideneamino group at position 3. Properties: Antioxidant activity (64.2% ABTS•+ scavenging at 10 μM) due to phenolic groups . Comparison: The target compound’s 4-fluorobenzylsulfonyl group lacks antioxidant moieties but may exhibit stronger enzyme inhibition (e.g., kinase or protease targets) due to sulfonyl electronegativity .
Cyclohexanecarboxamide Derivatives
Butyl vs. Methyl/Phenyl Substituents
- N-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: Substituent: Methylphenyl on thiadiazole; unsubstituted cyclohexane. Properties: Lower molecular weight (C₁₇H₂₀N₃O₂S, 338.4 g/mol) and reduced steric hindrance compared to the target compound . Comparison: The butyl chain in the target compound increases lipophilicity (logP ~3.5 vs.
Sulfonamide-Based Bioactive Compounds
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide :
- Molecular Formula: C₁₅H₁₁ClFN₅O₃S₂
- Substituents: Pyrimidine core with chlorinated and sulfonamide groups.
- Properties: Reported bioactivity in antimicrobial or anticancer screens; molecular weight 443.9 g/mol .
- Comparison: The target compound’s cyclohexane core may confer conformational rigidity, altering target binding compared to pyrimidine-based analogs.
Biological Activity
4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Known for their diverse biological activities, thiadiazoles have garnered attention in medicinal chemistry for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.
Chemical Structure and Properties
The compound's structure features a cyclohexanecarboxamide core linked to a thiadiazole ring substituted with a sulfonyl group and a fluorobenzyl moiety. This unique arrangement is believed to enhance its biological activity through specific interactions with molecular targets.
The biological activity of 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease processes.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory pathways and cancer cell proliferation. For instance, it has been observed to inhibit protein kinases that are critical for cell signaling and growth.
- Receptor Interaction: The compound might interact with specific receptors, modulating their activity and thereby influencing cellular responses related to inflammation and tumor growth.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
Anticancer Activity
The anticancer potential of 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been evaluated in vitro against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 10.28 | |
| HeLa (cervical cancer) | 12.50 | |
| A549 (lung cancer) | 15.00 |
These results suggest that the compound exhibits potent cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives similar to 4-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide:
- Study on Anticancer Activity: A study conducted by Alam et al. (2011) showed that derivatives of thiadiazoles had significant suppressive effects on the growth of human cancer cell lines including lung (A549) and skin cancers (SK-MEL-2). The most active compounds were identified as having IC50 values below 10 µM against these cell lines .
- Antimicrobial Efficacy: A recent investigation highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
